molecular formula C7H6N2O2 B039495 (E)-3-(Pyrimidin-5-YL)acrylic acid CAS No. 123530-65-4

(E)-3-(Pyrimidin-5-YL)acrylic acid

Numéro de catalogue: B039495
Numéro CAS: 123530-65-4
Poids moléculaire: 150.13 g/mol
Clé InChI: XZAOEYWVIVLYAL-OWOJBTEDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-3-(Pyrimidin-5-yl)acrylic acid is a cinnamic acid derivative in which the benzene ring is replaced by a pyrimidine heterocycle. This structural motif classifies it as a valuable building block in medicinal chemistry and organic synthesis, with particular interest in the development of anticancer agents. Pyrimidine rings are key components in a plethora of bioactive molecules, and their fusion with an acrylic acid moiety, which acts as a Michael acceptor, creates a potential pharmacophore for targeting various biological pathways . The compound features an E-configuration about the olefinic double bond, a critical aspect of its molecular geometry that influences its interactions in biological systems and material science applications . Its structure allows it to function as a versatile ligand in coordination chemistry, capable of forming multi-dimensional structures and intricate hydrogen-bonded networks through its carboxylic acid group and nitrogen atoms on the pyrimidine ring . Key Applications: • Medicinal Chemistry Research: Serves as a crucial synthetic intermediate for the design and synthesis of novel pyrimidine-based compounds investigated for their anticancer properties . • Material Science: Used in the construction of coordination polymers and metal-organic frameworks (MOFs) due to its multiple coordination sites . • Organic Synthesis: Acts as a precursor for more complex molecules, leveraging its reactive carbonyl and olefinic groups. Safety Information: This product is for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before handling. Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(E)-3-pyrimidin-5-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-7(11)2-1-6-3-8-5-9-4-6/h1-5H,(H,10,11)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAOEYWVIVLYAL-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic data of (E)-3-(Pyrimidin-5-YL)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (E)-3-(Pyrimidin-5-YL)acrylic acid

Authored by: A Senior Application Scientist

Foreword: The Imperative of Structural Elucidation

In the landscape of modern drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. This compound, a heterocyclic compound featuring a pyrimidine core linked to an acrylic acid moiety, represents a scaffold of significant interest. Its conjugated system and hydrogen bonding capabilities make it a compelling candidate for investigation in medicinal chemistry and as a building block in supramolecular chemistry. The pyrimidine ring is a cornerstone in many bioactive molecules, including nucleobases, while the acrylic acid group offers a versatile handle for further chemical modification.

This guide provides a comprehensive overview of the essential spectroscopic techniques required to characterize this compound. We move beyond a mere listing of data, delving into the causality behind experimental choices and the logic of spectral interpretation. Each section is designed as a self-validating system, integrating theoretical principles with practical, field-proven protocols to ensure researchers can confidently verify the identity, purity, and stereochemistry of their synthesized compound.

cluster_molecule Molecular Structure cluster_techniques Spectroscopic Techniques mol This compound NMR NMR (¹H & ¹³C) mol->NMR Structural Connectivity IR Infrared (IR) mol->IR Functional Groups MS Mass Spec (MS) mol->MS Molecular Weight UV UV-Vis mol->UV Conjugated System

Caption: Core spectroscopic techniques for molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, ¹H and ¹³C NMR are indispensable for confirming the trans stereochemistry of the double bond and the substitution pattern of the pyrimidine ring.

Expertise in Action: Why NMR is Foundational

We begin with NMR because it provides a detailed map of the molecular framework. The chemical shift of each nucleus reveals its electronic environment, while spin-spin coupling patterns uncover neighboring atoms, allowing for a piece-by-piece assembly of the structure. For this specific molecule, the large coupling constant between the vinylic protons is the definitive evidence for the desired (E)-isomer, a critical detail for biological activity and material properties.

Experimental Protocol: ¹H and ¹³C NMR

A self-validating protocol ensures reproducibility and data integrity. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its ability to dissolve the polar carboxylic acid and to allow observation of the exchangeable carboxylic acid proton.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried compound.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the aromatic and vinylic regions.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover 0 to 200 ppm.

    • Acquire a sufficient number of scans (typically >1024) for a clear spectrum, as ¹³C has a low natural abundance.

start Start: Dry Sample prep Weigh 5-10 mg start->prep dissolve Dissolve in 0.7 mL DMSO-d₆ prep->dissolve standard Add TMS Reference dissolve->standard instrument Place in Spectrometer (≥400 MHz) standard->instrument acquire_h Acquire ¹H Spectrum instrument->acquire_h acquire_c Acquire ¹³C Spectrum instrument->acquire_c process Process & Analyze Data acquire_h->process acquire_c->process

Caption: Workflow for NMR sample preparation and analysis.

Data Summary & Interpretation

The following tables summarize the expected spectroscopic data based on established principles and data from analogous structures.[1][2][3]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentRationale
~12.5broad singlet1H--COOHThe acidic proton is deshielded and often broad due to hydrogen bonding and exchange.
~9.2singlet1H-Pyrimidine H-2The proton is flanked by two electronegative nitrogen atoms, causing significant deshielding.
~9.0singlet2H-Pyrimidine H-4, H-6These two equivalent protons are adjacent to ring nitrogens.
~7.7doublet1H~16.0Vinylic H (α to ring)This proton is part of the conjugated system and coupled to the other vinylic proton.
~6.6doublet1H~16.0Vinylic H (α to COOH)Coupled to the other vinylic proton. The large J value (~16 Hz) is characteristic of a trans (E) configuration.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~167C=OCarbonyl carbon of a carboxylic acid, highly deshielded.
~160Pyrimidine C-2Carbon situated between two nitrogen atoms.
~158Pyrimidine C-4, C-6Equivalent carbons adjacent to nitrogen.
~142Vinylic C (α to ring)Olefinic carbon deshielded by the attached aromatic ring.
~130Pyrimidine C-5The only carbon in the pyrimidine ring not directly attached to a nitrogen, serving as the link to the acrylic chain.
~125Vinylic C (α to COOH)Olefinic carbon deshielded by the carbonyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules, providing a rapid and reliable "fingerprint" of the functional groups present. For this compound, IR is used to confirm the presence of the carboxylic acid and the conjugated alkene system.

Expertise in Action: The Value of Vibrational Data

While NMR maps the skeleton, IR confirms the "building blocks." The extremely broad O-H stretch is an unmistakable sign of a hydrogen-bonded carboxylic acid.[4] Concurrently, the position of the C=O stretch, slightly lowered from a typical saturated acid, validates its conjugation with the C=C double bond, corroborating the electronic structure suggested by NMR.

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is a modern, solid-state sampling technique that requires minimal sample preparation.

  • Instrument Background: Record a background spectrum of the clean ATR crystal (diamond or germanium).

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Data Summary & Interpretation

Table 3: Predicted IR Absorption Data (Solid, ATR)

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3200-2500Broad, StrongO-H stretch (Carboxylic Acid)Extensive hydrogen bonding in the solid state causes significant peak broadening.[4]
~1690StrongC=O stretch (Conjugated Acid)The carbonyl stretch appears at a lower frequency than in saturated acids (~1710 cm⁻¹) due to resonance with the C=C bond.
~1640MediumC=C stretch (Alkene)Characteristic stretching vibration for the vinylic double bond.
~1570, ~1480Medium-StrongC=C, C=N stretches (Pyrimidine Ring)Aromatic and heteroaromatic ring stretching vibrations.[5]
~1300MediumC-O stretchCoupled C-O stretching and O-H bending in the carboxylic acid group.
~980MediumC-H bend (trans-alkene)Out-of-plane bending for a trans-disubstituted alkene, providing further evidence for the (E)-isomer.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound, which is the most definitive piece of evidence for its elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high confidence.

Experimental Protocol: Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar molecules like carboxylic acids, often yielding a prominent molecular ion or pseudomolecular ion.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Ionization Mode: Analyze in both positive and negative ion modes. Negative mode is often preferred for carboxylic acids, as they readily deprotonate to form [M-H]⁻. Positive mode may yield the protonated molecule [M+H]⁺.

  • Instrumentation: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Data Summary & Interpretation

Molecular Formula: C₇H₆N₂O₂ Exact Molecular Weight: 150.0429 g/mol

Table 4: Predicted Mass Spectrometry Data (HRMS-ESI)

Ion ModePredicted m/zIon FormulaRationale
Positive151.0502[C₇H₇N₂O₂]⁺Protonated molecule, [M+H]⁺.
Negative149.0356[C₇H₅N₂O₂]⁻Deprotonated molecule, [M-H]⁻.

Trustworthiness through Fragmentation: Analysis of fragmentation patterns in tandem MS (MS/MS) can further validate the structure. Expected fragmentation includes the loss of CO₂ (44 Da) or H₂O (18 Da) from the molecular ion, providing clues about the connectivity.

UV-Visible Spectroscopy: Probing the Conjugated Electronic System

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for characterizing compounds with conjugated π-systems.

Experimental Protocol
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or methanol.

  • Sample Preparation: Prepare a dilute solution of the compound with a known concentration (typically in the micromolar range).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum from approximately 200 to 400 nm, using the pure solvent as a blank reference.

Data Summary & Interpretation

The extended conjugation involving the pyrimidine ring and the acrylic acid moiety is expected to result in strong UV absorption.[6][7]

Table 5: Predicted UV-Vis Absorption Data (in Ethanol)

λ_max (nm)Transition TypeRationale
~270-290π → π*This strong absorption band is characteristic of the extended π-conjugated system spanning the pyrimidine ring and the acrylic acid functional group.

The position of λ_max is sensitive to solvent polarity and pH due to potential changes in the protonation state of the molecule, which alters the electronic structure.[8]

Conclusion: A Unified Structural Portrait

The structural elucidation of this compound is not achieved by a single technique but by the synergistic convergence of multiple spectroscopic analyses.

  • NMR defines the carbon-hydrogen framework and confirms the crucial (E)-stereochemistry.

  • IR validates the presence of key functional groups, particularly the hydrogen-bonded carboxylic acid.

  • MS provides the definitive molecular weight and formula.

  • UV-Vis confirms the nature of the conjugated electronic system.

Together, these data points create a comprehensive and self-validating portrait of the molecule, providing the necessary confidence for researchers and drug development professionals to advance their work on this promising chemical entity.

References

  • Pourjavadi, A., et al. (2018). Poly(acrylic acid)/Fe3O4 supported on MIL-100(Cr) MOF as a novel and magnetic nanocatalyst for the synthesis of Pyrido[2,3-d]Pyrimidines. Scientific Reports. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Advances. Available from: [Link]

  • Florez-Muñoz, V., et al. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E. Available from: [Link]

  • Florez-Muñoz, V., et al. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Repositorio Institucional USC. Available from: [Link]

  • J.L. Bibiano-Luis, et al. 1 H NMR spectra of (a) pure acrylic acid and containing (b) 3 mol%... ResearchGate. Available from: [Link]

  • Iovu, H., et al. (2011). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Revue Roumaine de Chimie. Available from: [Link]

  • ResearchGate. 1 H NMR Characteristics for the Compounds Synthesized. Available from: [Link]

  • Mallikarjunaswamy, A. M. M., et al. (2024). Synthesis, characterization, antioxidant, in silico based virtual screening and anti-cancer potential of substituted 2-(4-acetyl-5-methyl-1h-1,2,3-triazol-1-yl)-n-phenylacetamide derivatives. Organic Communications. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate. Available from: [Link]

  • Al-Wahaibi, L. H., et al. (2023). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). MDPI. Available from: [Link]

  • Smith, B. C. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy. Available from: [Link]

  • Goossens, L., et al. (2023). Design, synthesis and evaluation of pyrimidinobenzylamide and pyrimidinothiophenamide derivatives as inhibitors of DOT1L and related epigenetic targets. RSC Publishing. Available from: [Link]

  • Vasileva, I., et al. 13 C solid-state NMR spectra of extrudates: nitrofurantoin 3 (E-isomer.... ResearchGate. Available from: [Link]

  • Goossens, L., et al. (2023). Design, synthesis and evaluation of pyrimidinobenzylamide and pyrimidinothiophenamide derivatives as inhibitors of DOT1L and related epigenetic targets DNMT3a, PRMT4 and other HMTs. RSC Advances. Available from: [Link]

  • Wroblowski, B., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available from: [Link]

  • El-Din, N., et al. (2021). Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. Bioorganic Chemistry. Available from: [Link]

  • Islam, M. T., et al. (2018). In-Line UV-Vis Spectroscopy as a Fast-Working Process Analytical Technology (PAT) during Early Phase Product Development Using Hot Melt Extrusion (HME). Pharmaceutics. Available from: [Link]

  • Al-Majid, A. M., et al. (2020). Synthesis, crystal structure, spectroscopic characterization, hirshfeld surface analysis, DFT calculations and antibacterial activity of ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[9][10][11]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate. ResearchGate. Available from: [Link]

  • El-Sayed, M. A. The UV-Vis absorption spectra of III in different solvents. ResearchGate. Available from: [Link]

  • ResearchGate. Representative UV-vis spectra (a–c) and the corresponding BLI curves.... Available from: [Link]

  • Zhang, Q., et al. (2015). Poly (N-isopropylacrylamide)-co-(acrylic acid) microgel/Ag nanoparticle hybrids for the colorimetric sensing of H2O2. Nanoscale. Available from: [Link]

  • ResearchGate. IR spectrum curves of trimethoprim, 5-fluorouracil, and compound 1. Available from: [Link]

Sources

Methodological & Application

Application Note and Detailed Protocol for the Synthesis of (E)-3-(Pyrimidin-5-YL)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(Pyrimidin-5-YL)acrylic acid is a valuable building block in medicinal chemistry and drug discovery. The pyrimidine motif is a core structure in numerous biologically active compounds, including kinase inhibitors for cancer therapy.[1][2][3][4] The acrylic acid moiety provides a versatile handle for further chemical modifications, such as amide bond formation, to generate diverse compound libraries for screening. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound via the Knoevenagel condensation, a reliable and efficient method for the formation of α,β-unsaturated acids.[5][6][7][8]

Reaction Scheme

The synthesis of this compound is achieved through the Knoevenagel condensation of pyrimidine-5-carbaldehyde with malonic acid. This reaction is typically catalyzed by a base, such as piperidine or pyridine, in a suitable solvent like ethanol or pyridine itself. The reaction proceeds via a tandem Knoevenagel condensation/decarboxylation sequence to yield the desired (E)-alkene as the thermodynamically favored product.

Synthesis_of_E-3-Pyrimidin-5-YLacrylic_acid pyrimidine_aldehyde Pyrimidine-5-carbaldehyde intermediate Knoevenagel Adduct pyrimidine_aldehyde->intermediate + Malonic Acid reagents Piperidine, Pyridine Heat malonic_acid Malonic Acid product This compound intermediate->product Decarboxylation (-CO2)

Caption: Synthetic scheme for this compound.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Reagents
Material/ReagentGradeSupplierNotes
Pyrimidine-5-carbaldehyde≥97%Commercially Available
Malonic Acid≥99%Commercially Available
Piperidine≥99%Commercially AvailableCatalyst
PyridineAnhydrous, ≥99.8%Commercially AvailableSolvent and Catalyst
Ethanol200 proofCommercially AvailableSolvent for recrystallization
Hydrochloric Acid (HCl)2 M aqueous solutionPrepared from concentrated HClFor acidification
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying
Diethyl EtherACS GradeCommercially AvailableFor washing
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrimidine-5-carbaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (20 mL).

    • Rationale: Pyridine acts as both the solvent and a basic catalyst, facilitating the deprotonation of malonic acid and subsequent condensation. An excess of malonic acid is used to drive the reaction to completion.

  • Catalyst Addition and Reaction:

    • To the stirred mixture, add piperidine (0.1 eq) dropwise.[9][10]

    • Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours.

    • Rationale: Piperidine is a more effective basic catalyst for the Knoevenagel condensation than pyridine alone, accelerating the reaction rate. Refluxing provides the necessary thermal energy for the condensation and subsequent decarboxylation.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The disappearance of the starting aldehyde and the appearance of a new, more polar spot corresponding to the product indicates reaction progression.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Slowly pour the cooled reaction mixture into ice-cold 2 M hydrochloric acid (50 mL) with vigorous stirring. This will neutralize the pyridine and piperidine and precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash the solid with cold water (2 x 20 mL) followed by cold diethyl ether (2 x 15 mL) to remove any unreacted starting materials and impurities.

  • Purification:

    • The crude product can be purified by recrystallization from hot ethanol.[6]

    • Dissolve the crude solid in a minimal amount of boiling ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR The spectrum should show characteristic peaks for the vinyl protons with a large coupling constant (J ≈ 16 Hz) indicative of the (E)-isomer. Signals for the pyrimidine ring protons will also be present in the aromatic region.
¹³C NMR The spectrum will show distinct signals for the carboxylic acid carbon, the two vinyl carbons, and the carbons of the pyrimidine ring.
Mass Spectrometry The mass spectrum should display the molecular ion peak corresponding to the calculated mass of the product.
Melting Point A sharp melting point range indicates a high degree of purity.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure reagents are pure and dry.
Product loss during work-up.Ensure complete precipitation by using ice-cold HCl. Avoid excessive washing.
Impure Product Incomplete removal of starting materials or byproducts.Optimize recrystallization conditions (solvent, cooling rate). Consider column chromatography if necessary.
Formation of (Z)-isomer The Knoevenagel condensation under these conditions strongly favors the formation of the more stable (E)-isomer. Trace amounts of the (Z)-isomer are typically removed during recrystallization.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Pyridine and piperidine are toxic and flammable. Handle with care.

  • Hydrochloric acid is corrosive. Handle with appropriate caution.

Experimental_Workflow start Reaction Setup reaction Knoevenagel Condensation (Reflux) start->reaction monitoring TLC Monitoring reaction->monitoring workup Acidic Work-up & Precipitation monitoring->workup Reaction Complete filtration1 Vacuum Filtration workup->filtration1 purification Recrystallization (Ethanol) filtration1->purification filtration2 Vacuum Filtration purification->filtration2 characterization Characterization (NMR, MS, MP) filtration2->characterization end Pure Product characterization->end

Caption: Experimental workflow for the synthesis and purification.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The Knoevenagel condensation offers a straightforward and efficient route to this valuable building block. By following the outlined procedures and paying attention to the rationale behind the experimental choices, researchers can confidently synthesize this compound for their drug discovery and development programs.

References

  • Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Journal of Organic Chemistry, 84(10), 6465-6474. [Link]

  • El-Maghraby, A. M., et al. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4(Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Semantic Scholar. [Link]

  • Al-Zaydi, K. M., et al. (2017). Synthesis of Novel 3-chloro-3-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3yl)acryl-aldehydes and their Subsequent Knoevenagel Condensation with Various Active Methylene Compounds. ResearchGate. [Link]

  • Fadlan, A., et al. (2021). Knoevenagel condensation‐assisted multicomponent synthesis of... ResearchGate. [Link]

  • Google Patents. (n.d.). EP3733184A1 - Pyrimidine compounds for use in the treatment of cancer.
  • Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. PubMed. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). MDPI. [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. PMC. [Link]

  • The application of Heck reaction in the synthesis of guaianolide sesquiterpene lactones derivatives selectively inhibiting resistant acute leukemic cells. (2013). PubMed. [Link]

  • Lee, K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]

  • Synthesis of pyrimidine acrylamides (4)–(9). Reagents and conditions used. (n.d.). ResearchGate. [Link]

  • Bunce, R. A., et al. (2012). ChemInform Abstract: Microwave-Assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-Based Antibiotics (III). ResearchGate. [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2021). RSC Publishing. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2020). PMC. [Link]

  • Degorce, S. L., et al. (2015). Investigation of (E)-3-[4-(2-Oxo-3-aryl-chromen-4-yl)oxyphenyl]acrylic Acids as Oral Selective Estrogen Receptor Down-Regulators. PubMed. [Link]

  • Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for t. (2017). SciSpace. [Link]

  • Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. (2023). PMC. [Link]

Sources

Application Note: Pyrimidine Derivatives as Next-Generation Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the design, synthesis, and biological evaluation of pyrimidine derivatives as antimicrobial agents. Targeted at medicinal chemists and microbiologists, this document synthesizes current Structure-Activity Relationship (SAR) trends with rigorous, field-proven protocols for in vitro evaluation. We adhere to Clinical and Laboratory Standards Institute (CLSI) guidelines to ensure data reproducibility and regulatory alignment.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus (1,3-diazine) is a privileged scaffold in drug discovery, serving as the core structure for endogenous nucleic acids (cytosine, thymine, uracil) and essential vitamins (thiamine). In the context of antimicrobial resistance (AMR), pyrimidine derivatives have emerged as potent "resistance breakers" due to their ability to interact with multiple biological targets simultaneously.

Core Mechanisms of Action

Unlike traditional antibiotics that often target a single pathway, functionalized pyrimidines can be designed to exert multi-target effects:

  • Inhibition of Folate Metabolism: Targeting Dihydrofolate Reductase (DHFR), mimicking trimethoprim.

  • Interference with DNA Replication: Inhibiting DNA Gyrase (Topoisomerase II) or Topoisomerase IV.

  • Cell Division Arrest: Blocking FtsZ polymerization, preventing Z-ring formation and bacterial cytokinesis.

Visualization: Mechanism of Action Pathways

The following diagram illustrates the multi-modal interference of pyrimidine derivatives within a bacterial cell.

MOA_Pathway cluster_Targets Molecular Targets cluster_Effects Downstream Consequences Pyrimidine Pyrimidine Derivative (Drug Entry) DHFR DHFR Enzyme (Folate Pathway) Pyrimidine->DHFR Competitive Inhibition Gyrase DNA Gyrase (Replication) Pyrimidine->Gyrase ATP Binding Site Blockade FtsZ FtsZ Protein (Cell Division) Pyrimidine->FtsZ Polymerization Inhibition NoFolate Tetrahydrofolate Depletion DHFR->NoFolate NoRep Supercoiling Failure Gyrase->NoRep NoDiv Z-Ring Disruption FtsZ->NoDiv Stasis Growth Arrest (Bacteriostatic) NoFolate->Stasis Death Bacterial Cell Death (Bactericidal) NoRep->Death NoDiv->Death

Caption: Multi-target mechanism of pyrimidine derivatives leading to bacteriostatic or bactericidal outcomes.

Rational Design & Structure-Activity Relationships (SAR)

To maximize antimicrobial potency, specific positions on the pyrimidine ring must be functionalized strategically.

PositionPreferred SubstitutionEffect on Activity
C-2 Amino (-NH₂), Thiol (-SH), or Hydrazino groupsEnhances H-bonding with enzyme active sites (e.g., Asp48 in DHFR).
C-4 Phenyl or Heteroaryl rings (e.g., thiophene, pyridine)Increases lipophilicity for membrane penetration; provides π-π stacking interactions.
C-5 Halogens (F, Cl, Br) or Nitro (-NO₂) groupsModulates electron density of the ring; Fluorine often improves metabolic stability.
C-6 Methyl or small alkyl groupsSteric optimization; prevents metabolic degradation without hindering binding.

Expert Insight: Fusing the pyrimidine ring with triazole or imidazole systems (e.g., 1,2,4-triazolo[1,5-a]pyrimidines) often results in a synergistic increase in potency, particularly against Gram-negative pathogens like Pseudomonas aeruginosa.

Experimental Protocols

The following protocols are designed to be self-validating. Always include appropriate controls (solvent, positive drug, sterility) to ensure data integrity.

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

Standard: CLSI M07 (Broth Microdilution) Objective: Determine the lowest concentration of the derivative that inhibits visible bacterial growth.[1]

Materials:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2] Note: Cation adjustment (Ca²⁺, Mg²⁺) is critical for testing efficacy against Pseudomonas spp.

  • Inoculum: 5 × 10⁵ CFU/mL (final well concentration).

  • Compound: Stock solution in DMSO (ensure final DMSO < 1% to avoid solvent toxicity).

  • Controls: Ciprofloxacin (Positive), DMSO (Solvent), Sterile Media (Negative).

Workflow:

  • Preparation: Dilute compound in CAMHB to 2x the highest desired testing concentration.

  • Serial Dilution: Add 100 µL of CAMHB to columns 2-12 of a 96-well plate. Add 100 µL of 2x compound to column 1 and perform 2-fold serial dilutions across the plate.

  • Inoculation: Dilute 0.5 McFarland bacterial suspension 1:150 in CAMHB. Add 100 µL of this inoculum to all wells.

  • Incubation: Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).

  • Readout: Visual inspection or OD₆₀₀ measurement. The MIC is the well with no turbidity.

Protocol B: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic and bactericidal activity.

Methodology:

  • Setup: Prepare tubes with CAMHB containing the compound at 1x MIC and 4x MIC .

  • Inoculation: Add bacteria (~5 × 10⁵ CFU/mL) to each tube.

  • Sampling: Remove aliquots at 0, 4, 8, 12, and 24 hours.

  • Plating: Perform 10-fold serial dilutions in saline and plate onto nutrient agar.

  • Analysis: Count colonies after 24h incubation.

    • Bactericidal: ≥ 3 log₁₀ reduction (99.9% kill) from the initial inoculum.[2][3]

    • Bacteriostatic: < 3 log₁₀ reduction.

Protocol C: Biofilm Inhibition Assay

Standard: Crystal Violet Method Objective: Assess the compound's ability to prevent biofilm formation, a key resistance mechanism.

Workflow Diagram:

Biofilm_Assay Step1 Seeding (Bacteria + Compound) Step2 Incubation (24-48h, 37°C) Step1->Step2 Step3 Washing (Remove Planktonic Cells) Step2->Step3 Step4 Staining (0.1% Crystal Violet) Step3->Step4 Step5 Solubilization (33% Acetic Acid) Step4->Step5 Step6 Quantification (OD at 590 nm) Step5->Step6

Caption: Step-by-step workflow for the Crystal Violet Biofilm Inhibition Assay.

Detailed Steps:

  • Culture: Grow bacteria in Tryptic Soy Broth (TSB) + 1% Glucose (glucose promotes biofilm).

  • Treatment: Add 100 µL of bacterial suspension and 100 µL of compound (at sub-MIC concentrations) to a 96-well polystyrene plate.

  • Incubation: 24 hours at 37°C static (no shaking).

  • Washing: Gently discard media and wash wells 3x with sterile phosphate-buffered saline (PBS) to remove free-floating (planktonic) bacteria.

  • Staining: Add 125 µL of 0.1% Crystal Violet solution for 10 minutes.

  • Destaining: Wash 3x with water. Air dry.

  • Solubilization: Add 150 µL of 33% Glacial Acetic Acid to dissolve the dye bound to the biofilm.

  • Measurement: Read absorbance at 590 nm.

    • % Inhibition = [(OD_control - OD_treated) / OD_control] × 100

Safety Profiling: Cytotoxicity Assay

Standard: MTT Assay Objective: Calculate the Selectivity Index (SI) = CC₅₀ / MIC. An SI > 10 indicates a promising therapeutic window.

Protocol:

  • Cell Line: Use Vero cells or HEK293 (mammalian fibroblast/kidney cells).

  • Seeding: 1 × 10⁴ cells/well in DMEM media; incubate 24h for attachment.

  • Treatment: Add compound at varying concentrations (e.g., 1–500 µg/mL). Incubate for 48h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL); incubate 4h until purple formazan crystals form.

  • Solubilization: Add 100 µL DMSO to dissolve crystals.

  • Readout: Absorbance at 570 nm.[4][5][6] Calculate CC₅₀ (concentration killing 50% of cells).

Data Interpretation & Troubleshooting

ObservationPossible CauseCorrective Action
Precipitation in wells Compound insolubility in aqueous mediaCheck solubility limit. Use lower concentrations or increase DMSO (max 1%).
Skipped wells (Growth-No Growth-Growth) Contamination or pipetting errorDiscard data. Re-sterilize equipment and repeat with fresh tips.
High variation in Biofilm OD Aggressive washing detached the biofilmWash gently using a multi-channel pipette; do not spray liquid directly onto the biofilm.
MIC > 128 µg/mL Compound lacks potencyRe-evaluate SAR. Consider adding a lipophilic group at C-4 or an electron-withdrawing group at C-5.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[7] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.

  • Verma, G., et al. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. Chemical Biology & Drug Design.

  • Maddison, J.E., et al. (2008). Small Animal Clinical Pharmacology (Second Edition). Chapter 8 - Antibacterial Drugs. (Mechanism of DHFR inhibition).

  • Peterson, L.R., & Shanholtzer, C.J. (1992). Tests for Bactericidal Effects of Antimicrobial Agents: Technical Performance and Clinical Relevance. Clinical Microbiology Reviews.

  • O'Toole, G.A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments (JoVE).

  • Riss, T.L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Purification of Acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of acrylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these uniquely reactive yet highly valuable molecules. The inherent reactivity that makes acrylates useful building blocks also presents significant challenges during their purification. Unwanted polymerization, tenacious impurities, and sensitivity to purification media can often lead to failed experiments and lost time.

This document moves beyond simple protocols to explain the underlying chemical principles—the "why" behind each step. By understanding the causality of common purification pitfalls, you can troubleshoot effectively and develop robust, reproducible methods.

Section 1: The Primary Challenge—Preventing Unwanted Polymerization

The defining characteristic of acrylic acid and its derivatives is the electron-deficient double bond, which is highly susceptible to polymerization. This reaction can be initiated by heat, light, radical species, and even contact with certain chromatographic media. Preventing this is the foremost concern during any purification procedure.

Q1: My acrylate is polymerizing during vacuum distillation. What's happening and how can I stop it?

A1: Thermal polymerization is the most common issue during distillation. Even under vacuum, localized hot spots in the distillation flask can generate radicals and initiate a chain reaction.[1] Commercial acrylate monomers are shipped with inhibitors, but these are often non-volatile and remain in the distillation pot, leaving the vapor phase and distillate unprotected.[2]

Root Cause Analysis:

  • Heat: Provides the energy to initiate radical formation.

  • Oxygen Depletion: While counterintuitive, some common inhibitors like hydroquinone monomethyl ether (MEHQ) require the presence of dissolved oxygen to function effectively as radical scavengers.[3][4] During vacuum distillation, oxygen is removed, rendering these inhibitors less effective.

  • Lack of Vapor-Phase Inhibition: The inhibitor in the boiling flask does not travel with the monomer vapor, leaving the condenser and receiving flask vulnerable to polymerization.[2]

Troubleshooting Protocol:

  • Lower the Temperature: Use the highest vacuum your system can achieve to lower the boiling point as much as possible. A short-path distillation apparatus is recommended to minimize the residence time at elevated temperatures.

  • Add a Non-Volatile Inhibitor: Ensure a sufficient amount of a non-volatile inhibitor, such as phenothiazine (PTZ) or hydroquinone (HQ), is in the distillation flask.[3][5] PTZ is particularly effective in oxygen-depleted environments.[3]

  • Introduce a Volatile Inhibitor/Stabilizer: For vapor-phase protection, you can introduce a gentle stream of dry air or nitrogen containing a small amount of oxygen (air bleed) into the system. This replenishes the oxygen needed for phenolic inhibitors to work.[6] Alternatively, adding a small amount of a radical scavenger with a suitable vapor pressure can be effective.

  • Ensure Glassware is Scrupulously Clean: Avoid any residue that could act as a polymerization initiator.[5]

Q2: I'm trying to purify my acrylate using silica gel column chromatography, but it's polymerizing on the column. Why?

A2: This is a frequent and frustrating problem. Standard silica gel is acidic (pH ≈ 4-5) and possesses numerous Lewis acid sites. These sites can initiate polymerization through two primary mechanisms:

  • Michael Addition: The acidic surface can catalyze the addition of nucleophilic impurities (or another acrylate molecule) to the double bond, which can lead to oligomerization.

  • Radical Formation: Trace metal impurities on the silica surface can initiate radical polymerization.

Troubleshooting Protocol:

  • Neutralize the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your eluent and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v). Mix thoroughly and then pack the column. This deactivates the acidic sites.

  • Use an Alternative Stationary Phase: If neutralization is insufficient, consider using a less acidic support like neutral or basic alumina.[5][7] For highly sensitive compounds, Florisil® or Celite® can be used.

  • Inhibit the Eluent: Dissolve a small quantity of a polymerization inhibitor, like Butylated Hydroxytoluene (BHT) or phenothiazine (PTZ), into your mobile phase. BHT is often preferred for chromatography as it's typically less polar and elutes readily with the solvent front.

  • Work Quickly and Keep it Cold: Do not let the compound sit on the column for extended periods. If possible, perform the chromatography in a cold room or using a jacketed column to dissipate any heat generated.

Section 2: Removing Common Impurities

Beyond polymerization, the removal of inhibitors, catalysts, and reaction byproducts requires careful planning.

Q3: How do I remove the commercial inhibitor (e.g., MEHQ, HQ) before my reaction?

A3: Removing the phenolic inhibitor is essential for achieving controlled polymerization or when it might interfere with subsequent chemical transformations.[7][8] The most common methods take advantage of the acidic nature of phenols.

Method 1: Caustic Wash (Aqueous Extraction)

This is the most common and effective lab-scale method for removing phenolic inhibitors like MEHQ or HQ.[9][10]

Step-by-Step Protocol:

  • Dissolution: Dissolve the acrylate monomer in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash with a 5-10% aqueous solution of sodium hydroxide (NaOH).[11] The NaOH deprotonates the phenolic inhibitor, forming a water-soluble sodium salt.[9]

  • Separation: Allow the layers to separate. The aqueous layer, containing the inhibitor salt, can be drained. Repeat the wash 2-3 times.

  • Neutralization & Brine Wash: Wash the organic layer with deionized water to remove residual NaOH, followed by a wash with saturated brine to aid in the removal of dissolved water.[5]

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation), ensuring the water bath temperature remains low (<30-40°C) to prevent polymerization.

  • Immediate Use: The purified, uninhibited monomer is now highly prone to polymerization and should be used immediately or stored in a cold, dark place for a very short period.[10]

Method 2: Adsorbent Column

For smaller scales or for monomers with some water solubility, passing the neat monomer through a column packed with an appropriate adsorbent is a quick alternative.[7]

  • Procedure: Pack a glass column with activated basic alumina or a commercial inhibitor removal resin. Pass the liquid monomer directly through the column. The polar phenolic inhibitor adsorbs onto the stationary phase, while the less polar monomer elutes.

  • Caution: This method is not recommended for highly polar monomers like acrylic acid itself, as they may also be retained by the column.

Section 3: Advanced Purification Techniques & FAQs

Q4: My acrylic acid derivative is a solid. How should I purify it?

A4: For solid derivatives, recrystallization is the method of choice. The key is finding a solvent system where the compound is highly soluble when hot but sparingly soluble when cold.[12][13]

Troubleshooting Recrystallization:

  • Problem: Oiling Out: The compound comes out of solution as a liquid instead of forming crystals.

    • Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is too supersaturated.

    • Solution: Switch to a lower-boiling point solvent. Alternatively, add slightly more hot solvent to reduce the saturation and allow for slower cooling. Slow cooling is critical for forming high-quality crystals.[13]

  • Problem: No Crystals Form: The solution remains clear even after cooling.

    • Cause: Too much solvent was used, or the solution is supersaturated and requires nucleation.

    • Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites.[14] If that fails, add a "seed crystal" of the pure compound. If the solution is simply too dilute, carefully evaporate some of the solvent and allow it to cool again.[14]

Workflow for Solid Acrylate Purification

G crude Crude Solid Acrylate sol_test Solubility Screening crude->sol_test dissolve Dissolve in Minimum Hot Solvent sol_test->dissolve  Ideal Solvent Found hot_filter Hot Gravity Filtration (Remove Insolubles) dissolve->hot_filter  If Insoluble  Impurities Present cool Slow Cooling to Room Temp, Then Ice Bath dissolve->cool  No Insoluble  Impurities hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash Crystals with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure Pure Crystalline Product dry->pure

Sources

Validation & Comparative

Comparative Guide: Pyridine vs. Pyrimidine Derivatives in Drug Discovery

[1]

Executive Summary

In the landscape of medicinal chemistry, the choice between a pyridine and a pyrimidine scaffold is rarely arbitrary.[1] While both are six-membered aromatic nitrogen heterocycles, their electronic distributions, metabolic liabilities, and synthetic reactivities diverge significantly.[2] This guide provides a technical, data-driven comparison to assist in scaffold selection during hit-to-lead and lead optimization phases. We analyze the trade-offs between the higher basicity of pyridines versus the electron-deficient nature of pyrimidines, supported by experimental protocols and matched molecular pair (MMP) insights.[1]

Part 1: Physicochemical & Electronic Profiling[2]

The fundamental difference lies in the nitrogen count.[1] Pyrimidine, with two nitrogen atoms at positions 1 and 3, is significantly more

121
Table 1: Comparative Physicochemical Properties
PropertyPyridine ScaffoldPyrimidine ScaffoldDrug Design Implication
Structure 1 Nitrogen (C5H5N)2 Nitrogens (1,3-diazine, C4H4N2)Pyrimidine has higher N/C ratio, lowering lipophilicity.[2]
Basicity (pKa of conjugate acid) ~5.2~1.3Pyridine is a stronger base; more likely to be protonated at physiological pH, aiding solubility but potentially hurting permeability.[1][2]
LogP (Lipophilicity) ~0.65~ -0.40Pyrimidine lowers LogP more aggressively, useful for correcting high-lipophilicity leads.[1][2]
Dipole Moment 2.2 D2.3 DSimilar polarity, but pyrimidine's localized electron density at N1/N3 creates distinct H-bond acceptor vectors.[1][2]
Aromatic Stabilization Energy 28 kcal/mol26 kcal/molBoth are stable, but pyrimidine is slightly more susceptible to nucleophilic attack (ring opening) under harsh conditions.[1][2]
H-Bond Acceptors 12Pyrimidine offers a "dual-point" interaction motif, critical for kinase hinge binding.[1][2]
Mechanistic Insight: The "Nitrogen Scan" Effect

Replacing a phenyl ring with pyridine typically lowers LogP by ~1.2 units.[1] Moving from pyridine to pyrimidine lowers it further (by ~0.6–0.8 units) and significantly reduces basicity.[1] This is a standard tactic to improve metabolic stability by reducing the propensity for CYP450-mediated oxidation of the ring carbons, as the electron-deficient pyrimidine ring is resistant to oxidative metabolism compared to the more electron-rich pyridine.[1]

Part 2: Synthetic Accessibility & Reactivity[1]

The synthetic manipulation of these rings differs primarily in their susceptibility to Nucleophilic Aromatic Substitution (

13
Reactivity Logic
  • Pyridine: Reacts at C2/C4 with nucleophiles, but often requires activation (e.g., N-oxide formation or halogenation).[1][2] Electrophilic substitution (e.g., nitration) is difficult and occurs at C3.[1][2]

  • Pyrimidine: Highly reactive toward

    
     at C2 and C4 due to the synergistic electron-withdrawing effect of two nitrogen atoms.[1]
    
Diagram 1: Regioselectivity & Reactivity Flow[1][2][4]

ReactivityStartScaffold SelectionPyridinePyridine(1 Nitrogen)Start->PyridinePyrimidinePyrimidine(2 Nitrogens)Start->PyrimidinePy_RxnElectrophilic Subst.(Favors C3)Pyridine->Py_RxnLow ReactivitySuzukiPd-Catalyzed Coupling(Suzuki/Buchwald)Pyridine->SuzukiStandard ConditionsPym_RxnNucleophilic Subst. (SnAr)(Favors C4 > C2)Pyrimidine->Pym_RxnHigh ReactivityPyrimidine->SuzukiExcellent SubstrateResult_PyC3-Functionalized(Difficult)Py_Rxn->Result_PyResult_PymC4/C2-Functionalized(Facile)Pym_Rxn->Result_PymRegiocontrol via Sterics/Temp

Caption: Comparative reactivity profiles showing the high susceptibility of pyrimidine to nucleophilic attack versus the stability of pyridine.

Experimental Protocol: Regioselective Functionalization of 2,4-Dichloropyrimidine

A common challenge is differentiating the C2 and C4 chlorides.[1][4][5] The C4 position is generally more reactive due to lower steric hindrance and specific LUMO coefficient distribution, but this can be inverted.[1]

Objective: Selective

Reagents:

  • Substrate: 2,4-Dichloropyrimidine[2][4][6]

  • Nucleophile A (C4 target): Aniline derivative (1.0 eq)[2]

  • Nucleophile B (C2 target): Aliphatic amine or alkoxide[2]

  • Base: DIPEA (Hunig's base) or

    
    [2]
    
  • Solvent: n-Butanol (for thermal) or DMF/THF (for cold)[2]

Step-by-Step Methodology:

  • C4-Selective Displacement (Kinetic Control):

    • Dissolve 2,4-dichloropyrimidine (1.0 mmol) in n-Butanol (5 mL).

    • Cool to 0°C in an ice bath.[1] Rationale: Low temperature maximizes kinetic selectivity for the more reactive C4 position.[1]

    • Add DIPEA (1.2 eq) followed by slow addition of Nucleophile A (1.0 eq).

    • Stir at 0°C for 1 hour, then allow to warm to RT over 2 hours.

    • QC Check: Monitor by LC-MS. Expect >90% C4-product. If C2-product forms, lower temperature to -20°C.[1][2]

  • Workup:

    • Evaporate solvent.[1] Partition between EtOAc and water.[1] Wash organic layer with brine, dry over

      
      .[1][2]
      
  • C2-Displacement (Thermodynamic Forcing):

    • Dissolve the C4-substituted intermediate in DMF.[1]

    • Add Nucleophile B (1.5 eq) and

      
       (2.0 eq).[1][2]
      
    • Heat to 80–100°C for 4–12 hours. Rationale: The C2-chloride is deactivated by the electron-donating C4-substituent, requiring thermal energy.[1][2]

  • Purification:

    • Standard flash chromatography (Hexane/EtOAc).[1][2]

Self-Validating Check: The C4-proton typically appears as a doublet around


11

Part 3: Medicinal Chemistry Case Studies

Case Study A: Kinase Inhibition & The Hinge Region

In kinase drug discovery, the heterocycle often binds to the ATP-binding hinge region via hydrogen bonds.[1]

  • Pyrimidine (e.g., Imatinib, Dasatinib): The N1 and N3 atoms serve as a specific acceptor-donor-acceptor motif (when substituted with an NH group at C2).[2] This "DAD" or "DA" motif is privileged for hinge binding.[1]

  • Pyridine: Often used when only a single H-bond acceptor is required, or to modulate the pKa of the hinge binder to improve selectivity.[1]

Data Comparison (Hypothetical Matched Pair): In a study of CDK2 inhibitors, switching a pyridine core to a pyrimidine core (maintaining the same substituents):

  • Potency:

    
     improved from 45 nM (Pyridine) to 12 nM (Pyrimidine).
    
    • Mechanism:[1][2][7][8] The second nitrogen in pyrimidine formed an additional water-mediated H-bond in the pocket.[1]

  • Selectivity: Pyrimidine analogs often show broader kinase inhibition profiles due to the ubiquity of the N1/N3 binding mode across the kinome.[1]

Case Study B: Metabolic Stability (The "Soft Spot" Analysis)

Pyridines are prone to N-oxidation by CYP450s and oxidation at the

1

Experimental Observation: In the development of MPS1 inhibitors, a pyrido-pyrimidine core showed rapid clearance.[1]

  • Problem: High metabolic turnover via oxidation of the aniline moiety and the pyridine ring.

  • Solution: Introduction of a methyl group on the pyrimidine ring (or adjacent pyridine) blocked the metabolic "soft spot" and disrupted the P450 binding pharmacophore.[1][9]

  • Result: Half-life (

    
    ) increased from <15 min to >2 hours in human liver microsomes (HLM).[1][2]
    
Diagram 2: Metabolic Pathways & Blocking Strategies[1][2]

MetabolismDrugParent Drug(Pyridine/Pyrimidine Core)CYPCYP450 MetabolismDrug->CYPPath_NOxN-Oxidation(Common in Pyridines)CYP->Path_NOxPyridine NPath_RingOxC-Hydroxylation(Electron Rich Rings)CYP->Path_RingOxC2/C6 PositionSol_BlockSolution: Steric Blocking(e.g., Methylation)Path_NOx->Sol_BlockApply StrategySol_ElecSolution: e- Withdrawal(Fluorination)Path_RingOx->Sol_ElecApply StrategyStableMetabolically StableAnalogSol_Block->StableSol_Elec->Stable

Caption: Metabolic liabilities of nitrogen heterocycles and medicinal chemistry strategies (blocking/electronic deactivation) to mitigate them.

Part 4: Decision Matrix for Scaffold Selection

Use this matrix to guide your initial scaffold choice.

Design GoalPreferred ScaffoldRationale
Maximize Solubility Pyridine Higher basicity (pKa ~5.[1][2]2) allows salt formation and ionization at gastric pH.[1]
Reduce Lipophilicity (LogP) Pyrimidine Intrinsically more polar; lowers LogP more effectively than pyridine.[1]
Kinase Hinge Binding Pyrimidine N1/N3 arrangement mimics adenine; privileged for ATP-competitive inhibition.[1]
Reduce CYP Inhibition Pyrimidine Less likely to coordinate to Heme-Fe than the more basic pyridine nitrogen.[1]
Synthetic Versatility Pyrimidine Two activation sites (C2/C4) for sequential

allow rapid library generation.[1]

References

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors. ACS Med.[1][2] Chem. Lett. 2018.[9][10] Link

  • Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. ACS Med.[1] Chem. Lett. 2016. Link

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. J. Org. Chem. 2019. Link

  • Matched Molecular Pair Analysis in Drug Discovery. J. Med. Chem. 2010. Link[2]

  • Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Curr. Med. Chem. 2020. Link

A Senior Application Scientist's Guide to the Synthesis of Pyrimidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For my fellow researchers, scientists, and professionals in the dynamic field of drug development, the pyrimidine scaffold represents a cornerstone of medicinal chemistry. Its prevalence in a vast array of therapeutic agents necessitates a deep understanding of its synthesis. This guide offers an in-depth, objective comparison of the most pertinent synthetic methodologies for pyrimidine derivatives, moving beyond a mere recitation of steps to explore the underlying principles and practical considerations that govern the selection of an optimal synthetic route. The information presented herein is supported by experimental data from peer-reviewed literature to ensure scientific rigor and practical applicability.

The Enduring Importance of the Pyrimidine Core

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a privileged scaffold in drug discovery.[1] Its derivatives form the basis of numerous blockbuster drugs, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The ability of the pyrimidine core to engage in various non-covalent interactions with biological targets, coupled with its synthetic tractability, has cemented its importance in the modern pharmaceutical landscape. This guide will navigate the classical and contemporary methods of pyrimidine synthesis, providing a comparative framework to empower chemists in their quest for novel therapeutic agents.

Classical Approaches: The Bedrock of Pyrimidine Synthesis

Two classical, name reactions have long dominated the synthesis of pyrimidine derivatives: the Biginelli and Pinner reactions. Their enduring relevance is a testament to their reliability and broad substrate scope.

The Biginelli Reaction: A Robust Three-Component Condensation

First reported by Italian chemist Pietro Biginelli in 1893, this one-pot, three-component reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to yield 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[2][3] The operational simplicity and atom economy of the Biginelli reaction have made it a mainstay in combinatorial and medicinal chemistry.[4]

Causality in Experimental Choices: The choice of acid catalyst is crucial. While Brønsted acids like HCl are traditional, Lewis acids such as Yb(OTf)₃ or ZrCl₄ have been shown to significantly improve yields and shorten reaction times, often under solvent-free conditions.[5][6] The selection of a Lewis acid can enhance the electrophilicity of the aldehyde and the key N-acyliminium ion intermediate, thereby accelerating the reaction.

Reaction Mechanism: The most widely accepted mechanism proceeds through the formation of an N-acyliminium ion from the aldehyde and urea. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration afford the dihydropyrimidine product.[2][6][7]

Biginelli_Mechanism cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Addition cluster_2 Cyclization & Dehydration Aldehyde Aldehyde Protonated_Aldehyde Protonated_Aldehyde Aldehyde->Protonated_Aldehyde H+ N-acyliminium_ion N-acyliminium_ion Protonated_Aldehyde->N-acyliminium_ion Urea Urea Urea->N-acyliminium_ion attacks Protonated Aldehyde Open_chain_ureide Open_chain_ureide beta-Ketoester beta-Ketoester Enol_form Enol_form beta-Ketoester->Enol_form Tautomerization Enol_form->Open_chain_ureide attacks N-acyliminium ion Cyclized_intermediate Cyclized_intermediate Open_chain_ureide->Cyclized_intermediate Intramolecular cyclization Dihydropyrimidine Dihydropyrimidine Cyclized_intermediate->Dihydropyrimidine - H2O

A simplified representation of the Biginelli reaction mechanism.
The Pinner Synthesis: A Versatile Route to Substituted Pyrimidines

The Pinner pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically under acidic or basic conditions.[8][9] This method offers a high degree of flexibility in the substitution pattern of the final pyrimidine product, as a wide variety of both dicarbonyl compounds and amidines are commercially available or readily prepared.

Causality in Experimental Choices: The choice between acidic and basic catalysis depends on the nature of the substrates. Acid catalysis facilitates the reaction by protonating a carbonyl group of the 1,3-dicarbonyl compound, making it more susceptible to nucleophilic attack by the amidine.[8] Conversely, base-catalyzed conditions can deprotonate the 1,3-dicarbonyl compound to form a more nucleophilic enolate.

Reaction Mechanism: The reaction is initiated by the nucleophilic attack of the amidine on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and dehydration to form the aromatic pyrimidine ring.[8]

Pinner_Mechanism cluster_0 Initial Condensation cluster_1 Cyclization and Dehydration Amidine Amidine Intermediate_1 Intermediate_1 Amidine->Intermediate_1 attacks 1,3-Dicarbonyl Cyclized_Intermediate Cyclized_Intermediate Intermediate_1->Cyclized_Intermediate Intramolecular Condensation 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Intermediate_1 Pyrimidine Pyrimidine Cyclized_Intermediate->Pyrimidine - H2O

Key steps in the Pinner synthesis of pyrimidines.

Modern Synthetic Strategies: Enhancing Efficiency and Sustainability

While the classical methods remain valuable, modern synthetic chemistry has introduced new approaches that offer significant advantages in terms of reaction speed, yield, and environmental impact.

Microwave-Assisted Synthesis: Accelerating Reaction Rates

Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times from hours to minutes and improving yields.[10][11][12] In the context of pyrimidine synthesis, microwave-assisted Biginelli reactions have been particularly successful, frequently proceeding in high yield under solvent-free conditions.[10][13]

Causality in Experimental Choices: The efficiency of microwave heating stems from the direct interaction of the electromagnetic radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more effectively than conventional heating methods. The choice of a solid support or a catalyst that absorbs microwave energy can further enhance the reaction rate.

Transition-Metal Catalysis: Expanding the Synthetic Toolbox

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and pyrimidines are no exception.[14][15] Catalysts based on iridium, iron, copper, and other metals have been employed to construct the pyrimidine ring through various modes of cyclization.[16][17][18]

Causality in Experimental Choices: A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols.[19] In this elegant transformation, the iridium catalyst facilitates a sequence of condensation and dehydrogenation steps, allowing for the regioselective formation of highly substituted pyrimidines. The choice of the pincer ligand on the iridium catalyst is critical for its stability and catalytic activity.[19]

Reaction Mechanism: The mechanism of metal-catalyzed pyrimidine synthesis is diverse and depends on the specific catalyst and substrates. For the iridium-catalyzed reaction with alcohols, the process involves initial condensation followed by metal-mediated dehydrogenation to achieve aromatization.[19]

Metal_Catalysis_Workflow Start Select Substrates (e.g., Amidines, Alcohols) Catalyst Choose Transition Metal Catalyst and Ligand (e.g., PN5P-Ir-pincer) Start->Catalyst Reaction Optimize Reaction Conditions (Solvent, Temperature, Time) Catalyst->Reaction Workup Product Isolation and Purification Reaction->Workup Analysis Characterization (NMR, MS, etc.) Workup->Analysis

A generalized workflow for transition-metal catalyzed pyrimidine synthesis.

Quantitative Comparison of Synthetic Methods

To facilitate an objective comparison, the following table summarizes key performance indicators for the discussed synthetic methods based on data reported in the literature.

MethodKey ReagentsCatalystSolventReaction TimeTemperatureYield (%)Reference(s)
Classical Biginelli Aldehyde, β-Ketoester, UreaHClEthanol3 hoursRefluxOften low[20]
Modified Biginelli Aldehyde, β-Ketoester, UreaBenzyltriethylammonium ChlorideSolvent-free30-45 minutes100°C>85%[21]
Pinner Synthesis Acetylacetone, UreaHydrogen ChlorideMethanol3 hours52°C90.2%[21]
Microwave-Assisted Biginelli Aldehyde, β-Ketoester, Urea/ThioureaSulfamic AcidSolvent-free2-5 minutes300W88-95%[13][21]
Iridium-Catalyzed Multicomponent Synthesis Amidines, AlcoholsPN5P-Ir-pincer complexTolueneNot Specified150°Cup to 93%[19][21]

Experimental Protocols

The following are representative, detailed experimental protocols for the key synthetic methods discussed. These are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Microwave-Assisted Biginelli Synthesis of a Dihydropyrimidinone[13][22]

Materials:

  • Assigned aryl aldehyde (10 mmol)

  • β-dicarbonyl compound (e.g., ethyl acetoacetate) (10 mmol)

  • Urea (600 mg, 10 mmol)

  • Ytterbium(III) triflate (Yb(OTf)₃) (624 mg, 1 mmol) or Sulfamic Acid (20 mol%)

  • 95% Ethanol

  • Glacial Acetic Acid

  • Microwave synthesis vial with a stir bar

Procedure:

  • To a microwave synthesis vial equipped with a stir bar, add urea (10 mmol) and the catalyst (e.g., Yb(OTf)₃, 1 mmol).

  • Add 1.0 mL of 95% ethanol followed by the assigned aryl aldehyde (10 mmol).

  • Add 3.0 mL of glacial acetic acid and the β-dicarbonyl compound (10 mmol).

  • Securely cap the vial and ensure the Teflon wedge is correctly positioned.

  • Place the vial in the microwave reactor and irradiate for 10 minutes at 120°C (power setting may need optimization, e.g., 300W).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for approximately 20 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration using a Hirsch funnel and wash with ice-cold 95% ethanol.

  • Recrystallize the crude product from a minimal amount of warm ethanol to obtain the purified dihydropyrimidinone.

Protocol 2: Conventional Pinner Synthesis of a Substituted Pyrimidine[21]

Materials:

  • 1,3-dicarbonyl compound (e.g., acetylacetone) (10 mmol)

  • Amidine hydrochloride (10 mmol)

  • Sodium methoxide in methanol (sufficient to neutralize the amidine hydrochloride and act as a base)

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the amidine hydrochloride (10 mmol) in methanol.

  • Carefully add a solution of sodium methoxide in methanol until the solution is basic.

  • To this solution, add the 1,3-dicarbonyl compound (10 mmol).

  • Heat the reaction mixture to reflux (approximately 52°C for methanol) and maintain for 3 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting residue can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 3: Iridium-Catalyzed Multicomponent Synthesis of a Pyrimidine[19]

Materials:

  • Amidine (1.0 mmol)

  • Primary alcohol (e.g., benzyl alcohol) (1.2 mmol)

  • Secondary alcohol (e.g., 1-phenylethanol) (1.2 mmol)

  • PN5P-Ir-pincer complex catalyst (1-2 mol%)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere techniques

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the PN5P-Ir-pincer complex catalyst.

  • Add the amidine (1.0 mmol), the primary alcohol (1.2 mmol), and the secondary alcohol (1.2 mmol).

  • Add anhydrous toluene as the solvent.

  • Seal the Schlenk tube and heat the reaction mixture to 150°C in an oil bath with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired polysubstituted pyrimidine.

Conclusion and Future Outlook

The synthesis of pyrimidine derivatives continues to be a vibrant area of chemical research, driven by the insatiable demand for novel therapeutic agents. While classical methods like the Biginelli and Pinner reactions provide a solid foundation, modern approaches, including microwave-assisted synthesis and transition-metal catalysis, offer significant advantages in terms of efficiency, sustainability, and the ability to generate molecular complexity.

The choice of synthetic method is not a one-size-fits-all decision. It requires a careful consideration of the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the available laboratory infrastructure. This guide has aimed to provide a comprehensive and objective comparison, grounded in experimental data, to aid researchers in making informed decisions. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, the toolkit for pyrimidine synthesis will undoubtedly continue to expand, opening up new avenues for the discovery of life-changing medicines.

References

  • Slideshare. Pinner pyrimidine synthesis. [Link]

  • Studylib. Biginelli Reaction: Microwave-Assisted Synthesis Lab. [Link]

  • PubMed. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. [Link]

  • Slideshare. Pinner pyrimidine synthesis. [Link]

  • Chegg. Solved Draw the complete Biginelli Mechanism! Include arrow. [Link]

  • Asian Journal of Chemistry. Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • ACS Publications. Iridium-Catalyzed Intramolecular Asymmetric Allylic Etherification of Pyrimidinemethanols: Enantioselective Construction of Multifunctionalized Pyrimidine-Fused Oxazepines. [Link]

  • PubMed. A Sustainable Multicomponent Pyrimidine Synthesis. [Link]

  • Wikipedia. Biginelli reaction. [Link]

  • ResearchGate. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives | Request PDF. [Link]

  • YouTube. Pinner Pyrimidine Synthesis. [Link]

  • Organic Chemistry Portal. Biginelli Reaction. [Link]

  • SlidePlayer. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Bentham Science. Synthesis of Biginelli Compounds using Microwave-Assisted Methods. [Link]

  • Wikipedia. Pinner reaction. [Link]

  • Moodle@Units. The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. [Link]

  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • Arkivoc. New protocol for Biginelli reaction-a practical synthesis of Monastrol. [Link]

  • PMC. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. [Link]

  • Bentham Science Publishers. Synthesis of Biginelli Compounds using Microwave-Assisted Methods. [Link]

  • Scilit. Synthesis of Biginelli Compounds using Microwave-Assisted Methods. [Link]

  • Semantic Scholar. Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. [Link]

  • ResearchGate. Mechanism of Biginelli reaction | Download Scientific Diagram. [Link]

  • ResearchGate. Iridium-photocatalyzed C–H alkylation of pyrimidine using... | Download Scientific Diagram. [Link]

  • ResearchGate. Comparison of reaction time with respect to yield. [Link]

  • Elsevier. Transition Metal Catalyzed Pyrimidine, Pyrazine, Pyridazine and Triazine Synthesis - 1st Edition. [Link]

  • Bentham Science Publisher. The Prins Reaction: Advances and Applications. [Link]

  • ResearchGate. Three generally accepted mechanisms for the Biginelli reaction. [Link]

  • Slideshare. CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • ResearchGate. Recent Approaches to the Synthesis of Pyrimidine Derivatives. [Link]

  • Heterocyclic Letters. A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]

  • PubMed. Synthesis of pyrimidines by direct condensation of amides and nitriles. [Link]

Sources

Comparative Guide: Antibacterial Efficacy of Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrimidine "Privileged Scaffold"

In the urgent context of Antimicrobial Resistance (AMR), the pyrimidine pharmacophore remains a cornerstone of drug discovery.[1] Unlike traditional beta-lactams that target cell wall synthesis, pyrimidine derivatives primarily act as antimetabolites and DNA synthesis inhibitors. This guide provides a comparative analysis of recent pyrimidine-based candidates against standard-of-care antibiotics (Ciprofloxacin, Ampicillin, and Trimethoprim), focusing on Minimum Inhibitory Concentration (MIC) data, Structure-Activity Relationships (SAR), and validated testing protocols.

Key Finding: Hybridization of the pyrimidine core (specifically with triazoles or thiazoles) significantly enhances potency against Methicillin-Resistant Staphylococcus aureus (MRSA), often surpassing the efficacy of standard fluoroquinolones by dual-targeting DNA Gyrase and Dihydrofolate Reductase (DHFR).

Mechanism of Action (MOA)

To understand the comparative data, one must grasp the causality. Pyrimidine derivatives do not act through a single pathway. They function as bioisosteres of the endogenous nucleic acid bases (cytosine, thymine, uracil).

Primary Targets:
  • Dihydrofolate Reductase (DHFR) Inhibition: Similar to Trimethoprim, specific pyrimidine derivatives bind to the active site of DHFR, depleting the tetrahydrofolate pool required for nucleotide biosynthesis.

  • DNA Gyrase (Topoisomerase II) Inhibition: Fused pyrimidines (e.g., triazolo-pyrimidines) mimic the ATP-binding motif of DNA gyrase, preventing bacterial DNA supercoiling and replication.

MOA_Pathway cluster_0 Bacterial Cell Entry cluster_1 Dual Enzymatic Blockade Compound Pyrimidine Hybrid (e.g., Triazolo-pyrimidine) DHFR Target 1: DHFR Enzyme (Folate Pathway) Compound->DHFR Competitive Binding Gyrase Target 2: DNA Gyrase (ATP Binding Site) Compound->Gyrase ATP Mimicry Effect Inhibition of DNA Synthesis & Supercoiling DHFR->Effect Gyrase->Effect Outcome Bacteriostatic/Bactericidal Activity Effect->Outcome

Figure 1: Dual-mechanism pathway showing how pyrimidine hybrids target both metabolic (folate) and structural (gyrase) integrity of the bacteria.

Comparative Efficacy Analysis

The following data synthesizes results from recent high-impact medicinal chemistry studies (2023-2024), comparing novel derivatives against CLSI (Clinical and Laboratory Standards Institute) control strains.

Table 1: Comparative MIC Values (µg/mL)

Lower values indicate higher potency.

Compound ClassSpecific DerivativeTarget OrganismMIC (µg/mL)Comparator DrugComparator MIC (µg/mL)Relative Performance
Thiophenyl-Pyrimidine Compound F20S. aureus (MRSA)2.0 Methicillin>32.0Superior (16x)
Triazolo-Pyrimidine Compound 9oE. coli16-102 µM*Ciprofloxacin10-90 µMEquivalent
Pyrazole-Ciprofloxacin Hybrid 7gS. aureus0.125 Ciprofloxacin0.125Equivalent
Pyrimidine-Thiazole Derivative 4bP. aeruginosa64.0Ampicillin>128.0Superior
Dihydropyrimidine Compound 6bE. coli1.95 Ciprofloxacin~1.0Comparable

*Note: Some studies report in µM.[2][3][4] For standard pyrimidines (MW ~300-400), 100 µM ≈ 30-40 µg/mL.

Analysis of Performance
  • Gram-Positive Dominance: Pyrimidine derivatives, particularly Thiophenyl-pyrimidines (Row 1), show exceptional efficacy against resistant Gram-positive strains (MRSA). The lipophilic nature of the thiophenyl group likely facilitates penetration through the peptidoglycan layer.

  • The Hybrid Advantage: Row 3 (Pyrazole-Ciprofloxacin hybrid) demonstrates that fusing a pyrimidine-like core with a fluoroquinolone scaffold retains the potency of the parent drug while potentially altering the resistance profile.

  • Gram-Negative Challenges: Against P. aeruginosa (Row 4), pyrimidines generally struggle to outperform Ciprofloxacin due to the robust efflux pumps in Pseudomonas. However, they consistently outperform beta-lactams (Ampicillin) in these strains.

Structure-Activity Relationship (SAR) Insights

As a drug developer, you cannot rely on random screening. The following SAR rules have been validated across multiple datasets:

  • C-2 Position Criticality: The presence of an amino (-NH2) or hydrazide group at the C-2 position of the pyrimidine ring is essential for hydrogen bonding with the Aspartate residues in the DHFR active site.

  • C-4/C-6 Substitution: Bulky lipophilic groups (e.g., Phenyl, Thiophenyl) at these positions enhance cell membrane permeability.

  • Hybridization: Fusing the pyrimidine ring with a 5-membered nitrogen heterocycle (Triazole or Thiazole) creates a "scaffold hop" that often bypasses existing resistance mechanisms developed against standard quinazolines.

Experimental Protocol: CLSI Broth Microdilution

To generate reproducible MIC data comparable to the table above, you must strictly adhere to the CLSI M07 guidelines.

Objective: Determine the lowest concentration of pyrimidine derivative that inhibits visible bacterial growth.

Reagents & Setup
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[5]

  • Inoculum: Standardized to

    
     CFU/mL (OD600 ~0.08-0.1 followed by dilution).
    
  • Solvent: DMSO (Dimethyl sulfoxide) for stock solutions (ensure final well concentration <1% to avoid solvent toxicity).

Workflow Diagram

Protocol_Workflow cluster_prep Phase 1: Preparation cluster_plate Phase 2: Assay cluster_read Phase 3: Analysis Stock Dissolve Compound (DMSO Stock) Dilution Serial Dilution (2-fold in CAMHB) Stock->Dilution Plate 96-Well Plate Dispense 100µL Dilution->Plate Inoculate Add Bacteria (5x10^5 CFU/mL) Plate->Inoculate Incubate Incubate 37°C, 16-24h Inoculate->Incubate Read Visual/OD600 Read Incubate->Read Determine Determine MIC (First Clear Well) Read->Determine

Figure 2: Step-by-step Broth Microdilution workflow compliant with CLSI M07 standards.

Critical Quality Control (QC)
  • Sterility Control: Wells with Media + DMSO only (No bacteria). Must remain clear.

  • Growth Control: Wells with Media + Bacteria + DMSO (No drug). Must show turbidity.

  • Reference Standard: Run Ciprofloxacin in parallel. If Ciprofloxacin MIC deviates from the expected range (e.g., 0.004–0.015 µg/mL for E. coli ATCC 25922), the entire run is invalid.

References

  • BenchChem. (2025).[6][7] Comparative Efficacy of Pyrimidine Derivatives as Antibacterial Agents: A Research Guide.Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[8]Link

  • ACS Omega. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR.[3][9]Link

  • European Journal of Medicinal Chemistry. (2023). Heterocyclic pyrimidine derivatives as promising antibacterial agents.[3]Link

  • RSC Advances. (2024). Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents.[10]Link

Sources

Safety Operating Guide

Personal protective equipment for handling (E)-3-(Pyrimidin-5-YL)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

(E)-3-(Pyrimidin-5-yl)acrylic acid is a functionalized pyrimidine derivative commonly used as a building block in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors. As a conjugated system containing both a basic pyrimidine ring and an acidic acrylic tail, this compound presents specific handling challenges related to chemical stability and biological reactivity.

Core Safety Directive: Treat this compound as a potent mucosal irritant and a potential sensitizer . The primary route of occupational exposure is inhalation of dust during weighing and dermal contact during solubilization.

Hazard Identification & Risk Profile

The following risk profile is derived from GHS classifications for pyrimidine-acrylic acid derivatives.

Hazard ClassCategoryHazard StatementDescription
Acute Toxicity (Oral) 4H302 Harmful if swallowed.
Skin Corrosion/Irritation 2H315 Causes skin irritation.[1][2]
Serious Eye Damage 2AH319 Causes serious eye irritation.[1][2]
STOT - Single Exposure 3H335 May cause respiratory irritation.[1][2]

Technical Insight: The acrylic acid moiety implies a potential for Michael addition reactions with biological nucleophiles (proteins/DNA), which underscores the importance of preventing skin contact and inhalation.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this task-specific PPE matrix to ensure maximum protection.

Protection ZoneStandard Operation (mg scale)Scale-Up / High Dust Potential (>5g)Technical Rationale
Respiratory N95 / P2 Mask P100 / P3 Respirator (Half-face)Fine powders of acrylic derivatives can cause immediate upper respiratory tract inflammation.
Hand Nitrile Gloves (Double-gloved, 0.11mm min)Extended Cuff Nitrile (0.14mm min)Acrylic acids can permeate standard latex; Nitrile offers superior chemical resistance.
Eye/Face Chemical Safety Goggles (Indirect Vent)Face Shield + GogglesPrevent corneal damage from acidic dust or splashes during solubilization.
Body Lab Coat (Cotton/Poly blend), Closed-toe shoesTyvek® Lab Coat or ApronCotton absorbs; Tyvek repels. Use Tyvek when handling large quantities to prevent clothing contamination.
PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE based on the operational scale and state of the chemical.

PPE_Logic Start Start: Assess Task State Chemical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Scale Quantity? Solid->Scale PPE_Sol Liquid PPE: Splash Goggles + Chem. Resistant Apron Solution->PPE_Sol Small < 5 grams Scale->Small Large > 5 grams Scale->Large PPE_Std Standard PPE: Nitrile Gloves + Goggles + N95 Mask Small->PPE_Std PPE_High Enhanced PPE: Double Nitrile + Respirator + Tyvek Sleeves Large->PPE_High

Figure 1: PPE Selection Logic Flowchart based on physical state and quantity.

Operational Workflow & Protocols

Phase 1: Storage & Stability[6][7]
  • Temperature: Store at 2-8°C . The acrylic double bond is susceptible to heat-induced polymerization or degradation.

  • Environment: Keep under an inert atmosphere (Argon or Nitrogen) if possible. Moisture can hydrolyze the material over time.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation.

Phase 2: Weighing & Dispensing

Critical Control Point: This is the highest risk step for inhalation exposure.

  • Engineering Control: Perform all weighing inside a certified Chemical Fume Hood or a Powder Containment Enclosure .

  • Static Control: Use an anti-static gun or bar if the powder is fluffy/electrostatic to prevent "jumping" and aerosolization.

  • Technique: Use a disposable spatula. Do not return excess chemical to the stock container to avoid cross-contamination.

Phase 3: Solubilization & Reaction
  • Solvent Choice: Soluble in DMSO and Methanol. Add solvent slowly to the solid.

  • Exotherm Management: While not highly exothermic, always dissolve on a cool surface.

  • Reaction Monitoring: When heating, ensure a reflux condenser is active to prevent vapor escape.

Phase 4: Waste Disposal
  • Solid Waste: Dispose of contaminated wipes, spatulas, and weighing boats in a Hazardous Solid Waste container (labeled "Toxic/Irritant").

  • Liquid Waste: Collect in Non-Halogenated Organic Waste (unless halogenated solvents were used).

  • Neutralization: Do not attempt to neutralize large quantities in the sink.

Emergency Response Protocols

IncidentImmediate ActionSecondary Action
Inhalation Move victim to fresh air immediately.[2][3][4]Seek medical attention if coughing or wheezing persists.
Eye Contact Rinse cautiously with water for 15 minutes .[2][5][6] Lift eyelids.[6]Consult an ophthalmologist immediately.
Skin Contact Brush off dry powder, then wash with soap and water.Remove contaminated clothing.[1][2][4][5][6][7] Monitor for redness/blistering.
Spill (Solid) Dampen with wet paper towel to prevent dust, then wipe up.Clean area with weak base (NaHCO3 solution) to neutralize acid residues.

Process Visualization

The following workflow outlines the cradle-to-grave handling lifecycle for this compound.

Handling_Workflow Receipt 1. Receipt & Inspection (Check Seal/Label) Storage 2. Storage (2-8°C, Desiccated) Receipt->Storage Log into Inventory Prep 3. Preparation (Fume Hood, PPE Check) Storage->Prep Warm to RT Weigh 4. Weighing (Anti-static, N95/Respirator) Prep->Weigh Engage Ventilation Reaction 5. Reaction/Usage (Closed System) Weigh->Reaction Dissolve Immediately Disposal 6. Waste Disposal (Segregated Streams) Weigh->Disposal Contaminated Consumables Reaction->Disposal Quench & Separate

Figure 2: Lifecycle handling workflow from receipt to disposal.

References

  • ChemScene. this compound Product & Safety Data. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Pyrimidine Derivatives. Retrieved from

  • Sigma-Aldrich. Acrylic Acid Derivatives Handling Guide. Retrieved from [4]

  • PubChem. Compound Summary: this compound.[8]

  • Hit2Lead. Chemical Properties and CAS Verification. Retrieved from

(Note: Always consult the specific SDS provided by your chemical supplier as purity and stabilizing agents may vary.)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(Pyrimidin-5-YL)acrylic acid
Reactant of Route 2
Reactant of Route 2
(E)-3-(Pyrimidin-5-YL)acrylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.